2-Fluoro-5-methylnicotinonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methylnicotinonitrile is 1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Alzheimer's Disease Imaging
One notable application of fluorinated compounds is in the diagnosis and monitoring of Alzheimer's Disease (AD). A study by Shoghi-Jadid et al. (2002) utilized a fluorinated derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This approach allows for the noninvasive monitoring of these pathological markers, potentially aiding in the early diagnosis and treatment evaluation of AD (Shoghi-Jadid et al., 2002).
Fluorescence Sensing and Imaging
Fluorinated compounds also find applications in fluorescence sensing and imaging. Tian et al. (2013) developed a highly efficient fluorosensor based on ultrathin graphitic carbon nitride (g-C₃N₄) nanosheets for the rapid and sensitive detection of metal ions. This technology could be adapted for environmental monitoring and biomedical diagnostics, leveraging the fluorescent properties of fluorinated compounds (Tian et al., 2013).
Drug Resistance and Chemotherapy
Fluorinated compounds have implications in understanding drug resistance mechanisms and developing chemotherapy strategies. The study by Marcuello et al. (2006) investigated the role of methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms in the clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer. Insights from such research can inform personalized medicine approaches, tailoring cancer treatments to individual genetic profiles (Marcuello et al., 2006).
Synthesis and Chemical Applications
Research on the synthesis and applications of fluorinated compounds continues to evolve. Qiu et al. (2009) described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory and analgesic materials. Such synthetic advancements contribute to the pharmaceutical industry by providing efficient routes to valuable intermediates (Qiu et al., 2009).
Nanoparticle-Based Drug Delivery
Fluorinated compounds are also explored in the context of nanoparticle-based drug delivery systems. Shen et al. (2016) synthesized a thermoresponsive drug release system encapsulating magnetic nanoparticles and the drug model 5-fluorouracil. This system demonstrates potential for targeted cancer therapy and intracellular imaging, highlighting the versatility of fluorinated compounds in advanced therapeutic technologies (Shen et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKHKCASSZSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704550 | |
Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-76-6 | |
Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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